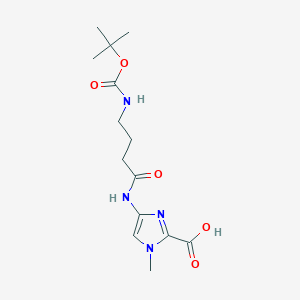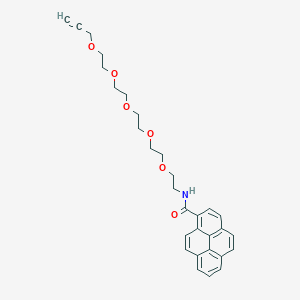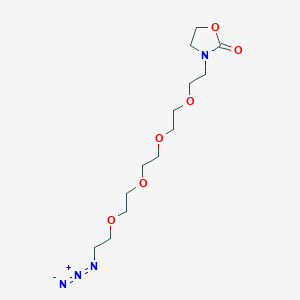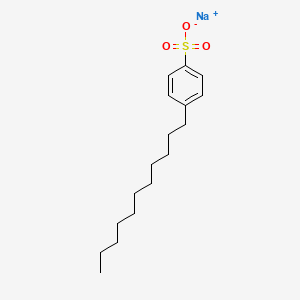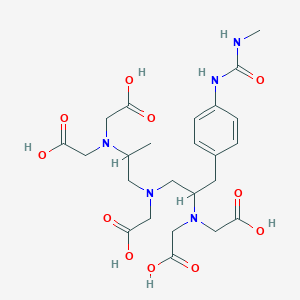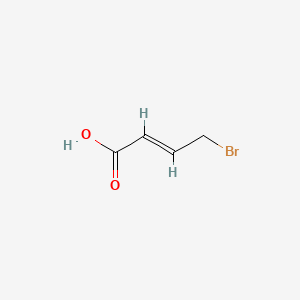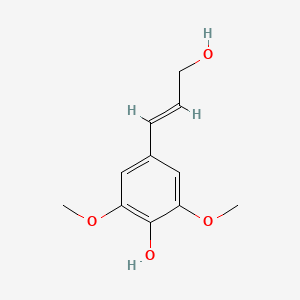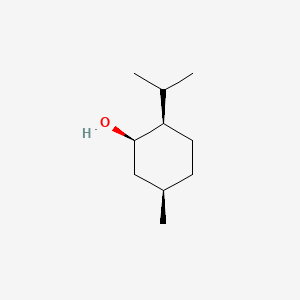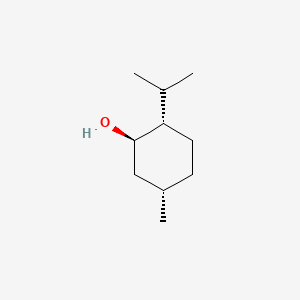
Isomenthol
描述
Isomenthol is a naturally occurring monoterpene alcohol, which is a structural isomer of menthol. It is found in various essential oils, particularly those derived from mint plants. This compound is known for its distinctive minty aroma and cooling sensation, similar to menthol, but with subtle differences in its olfactory properties.
作用机制
Target of Action
Isomenthol, also known as (-)-isomenthol, primarily targets the Transient Receptor Potential Melastatin-8 (TRPM8) channels . TRPM8 channels are expressed in a subset of sensory neurons of the dorsal root ganglia and the trigeminal ganglia . These channels play a crucial role in the body’s thermoregulation and defense systems, but also contribute to allodynia and hyperalgesia associated with cold .
Mode of Action
This compound acts as a selective activator of TRPM8 channels . It initially stimulates nociceptors and then desensitizes them . This interaction with TRPM8 channels significantly influences the functional characteristics of a number of different kinds of ligand and voltage-gated ion channels , indicating that at least some of the biological and pharmacological effects of this compound can be mediated by alterations in cellular excitability .
Biochemical Pathways
The biosynthesis of this compound and other p-menthane monoterpenes occurs in specialized anatomical structures called glandular trichomes . The early steps of p-menthane biosynthesis are common to virtually all monoterpenoid biosynthetic pathways . All terpenoids are supplied by the universal intermediates of terpenoid metabolism, dimethylallyl and isopentenyl diphosphate (IDP and DMADP), which in higher plants are supplied by distinct precursor pathways in the plastid and cytosol .
Pharmacokinetics
It is known that this compound, like other monoterpenes, is widely used in pharmaceuticals, confectionary, oral hygiene products, pesticides, cosmetics, and as a flavoring agent . It is estimated that 30,000 metric tons of menthol, a closely related compound, are consumed annually .
Result of Action
The activation of TRPM8 channels by this compound can produce both a cooling sensation and reduction in pain associated with a wide variety of painful conditions . At high concentrations, this compound may generate cold allodynia . It has been demonstrated that this compound can significantly influence the functional characteristics of a number of different kinds of ligand and voltage-gated ion channels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound and other monoterpenes can be influenced by the growth conditions of the mint plants from which they are derived . Additionally, the efficacy and stability of this compound can be affected by the formulation in which it is used, such as in topical analgesic products .
生化分析
Biochemical Properties
Isomenthol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Isomenthol can be synthesized through several methods, including the hydrogenation of isopulegol and the isomerization of menthol. One common synthetic route involves the cyclization of citronellal to isopulegol, followed by hydrogenation to produce this compound. This process typically requires a bifunctional catalyst with Lewis acid sites for cyclization and metal particles for hydrogenation .
Industrial Production Methods: Industrial production of this compound often involves the isomerization of menthol. This process can be catalyzed by cobalt-containing catalysts under conditions that enable isomerization, resulting in a racemic mixture of menthol diastereomers, including this compound . The mixture is then separated by fractional distillation to obtain pure this compound.
化学反应分析
Types of Reactions: Isomenthol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce isomenthone, a ketone derivative.
Reduction: Reduction of isomenthone can regenerate this compound.
Substitution: this compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is often employed.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Isomenthone
Reduction: Regenerated this compound
Substitution: Halogenated this compound derivatives
科学研究应用
Isomenthol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
相似化合物的比较
Menthol: Shares a similar structure and cooling sensation but has a more pronounced minty aroma.
Neomenthol: Another isomer of menthol with slightly different olfactory properties.
Isomenthone: The oxidized form of isomenthol, used in various industrial applications.
Uniqueness of this compound: this compound is unique in its subtle differences in aroma and cooling sensation compared to menthol. Its distinct olfactory properties make it valuable in the flavor and fragrance industry, while its biological activities offer potential therapeutic applications.
属性
IUPAC Name |
(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOLISFMXDJSKH-LPEHRKFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@@H](C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895816, DTXSID80883999 | |
| Record name | (-)-Isomenthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Isomenthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Solid/cool minty aroma | |
| Record name | (±)-Isomenthol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0303820 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | dl-Isomenthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2267/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble, Sparingly soluble (in ethanol) | |
| Record name | dl-Isomenthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2267/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3623-52-7, 20752-33-4, 490-99-3 | |
| Record name | Isomenthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3623-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Isomenthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Isomenthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020752334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (-)-Isomenthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Isomenthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isomenthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-isomenthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOMENTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3I568EO1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOMENTHOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y73A3UB774 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Isomenthol has the molecular formula C10H20O and a molecular weight of 156.27 g/mol. []
A: this compound can be identified using infrared spectroscopy. Key bands applicable for its analysis include 12.26μ and 14.70μ. [] Additionally, gas electron diffraction, augmented by theoretical calculations, has been used to determine its structure. []
A: Menthol has four isomers: menthol, neomenthol, this compound, and neothis compound. These isomers differ in the spatial arrangement of their substituents around the cyclohexane ring. This compound, specifically, exists in two chair conformations in the crystalline state. One conformation has the methyl substituent at C(1) axial, while the isopropyl and hydroxyl substituents at C(3) and C(4) are equatorial. The other conformation has the methyl group equatorial at C(1), with the isopropyl and hydroxyl groups axial at C(4) and C(3), respectively. []
A: Yes, (+)-isomenthol can be synthesized from a mixture of (−)-menthone and (+)-isomenthone, often referred to as "inverted menthone." [] Additionally, this compound can be produced through the epimerization of dl-menthol using sodium hydroxide as a catalyst. []
A: The conformational mobility of this compound, involving two chair forms, contributes to its distinct properties. For instance, while (-)-menthol possesses the most desirable sensory properties, this compound, along with neomenthol and neothis compound, lacks the characteristic minty cooling sensation. []
A: Research suggests that the composition of this compound, along with other menthol isomers, in peppermint oil can be affected by factors like extraction pressure. For instance, in the essential oil of Punamuña (Satureja boliviana), this compound was identified as a major component at an extraction pressure of 6 psi, but its presence decreased at higher pressures. []
A: While this compound itself has not been extensively studied for its catalytic properties, it serves as a valuable intermediate in organic synthesis. For instance, (+)-isomenthol was used as a chiral auxiliary in the enantioselective lactonization of 3,3,6-trimethyl-4(E)-heptenoic acid esters. [] This reaction showed that this compound, unlike menthol or borneol, favors asymmetric γ-lactonization.
A: this compound is commonly identified and quantified using gas chromatography (GC) coupled with techniques like flame ionization detection (FID) or mass spectrometry (MS). [, , ]
A: this compound is typically obtained as a byproduct during the production of menthol, primarily from the essential oil of Mentha arvensis. [, ] It can also be found in other plant species, albeit in smaller quantities. For instance, this compound has been identified in the essential oil of Calamintha officinalis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



